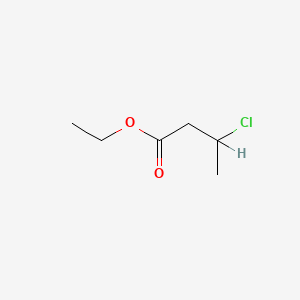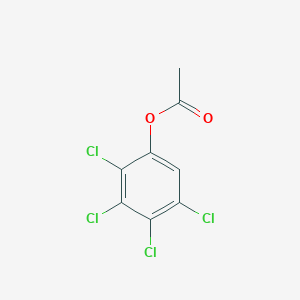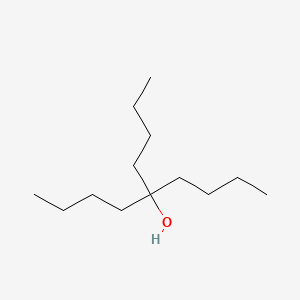
7-Diethylaminocoumarin-3,4-dicarboxylic acid
Overview
Description
7-Diethylaminocoumarin-3,4-dicarboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological and photophysical properties. Coumarins are naturally occurring lactones found in many plants and have been used in various applications, including medicine, perfumes, and optical brighteners . The specific structure of this compound includes a diethylamino group, which enhances its photophysical properties, making it useful in fluorescence studies and as a laser dye .
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent for the derivatization of amines and proteins . This suggests that its targets could be amines and proteins, where it may bind or interact to modify their structure or function.
Mode of Action
It is known that this compound is used for labeling synthetic peptides for high-throughput detection . This suggests that it may interact with its targets (amines and proteins) through a process of derivatization, which involves the formation of a new compound by the replacement of an atom, or group of atoms, in the molecule.
Result of Action
Its use in the derivatization of amines and proteins suggests that it may alter the structure or function of these molecules, potentially influencing their roles within the cell .
Action Environment
The action of 7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid can be influenced by the environment in which it is present. For instance, its photophysical properties have been studied in various solvents and solvent mixtures . This suggests that factors such as solvent type and concentration can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid interacts with various biomolecules in biochemical reactions. It is used as a reagent for the derivatisation of amines and proteins, and has also been used for labelling synthetic peptides for high-throughput detection
Cellular Effects
Its parent compound, coumarin, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to interact with amines and proteins, potentially influencing their function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Diethylaminocoumarin-3,4-dicarboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is performed between 4-(diethylamino)-2-hydroxybenzaldehyde and diethyl malonate, followed by subsequent cyclization . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for coumarin derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
7-Diethylaminocoumarin-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
7-Diethylaminocoumarin-3,4-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various spectroscopic studies.
Biology: Employed in the study of enzyme activities and as a marker in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of optical brighteners and laser dyes.
Comparison with Similar Compounds
Similar Compounds
Coumarin 343: A non-rigid analogue of 7-Diethylaminocoumarin-3,4-dicarboxylic acid, known for its use in fluorescence studies.
7-Diethylamino-4-methylcoumarin: Another coumarin derivative with similar photophysical properties.
Uniqueness
This compound is unique due to its specific structure, which provides enhanced fluorescence properties and makes it particularly useful in various scientific applications .
Properties
IUPAC Name |
7-(diethylamino)-2-oxochromene-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-3-16(4-2)8-5-6-9-10(7-8)22-15(21)12(14(19)20)11(9)13(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWOAIQVONGIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350926 | |
| Record name | AG-G-99835 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75240-77-6 | |
| Record name | AG-G-99835 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benz[f]isoquinoline](/img/structure/B1616488.png)







